

1-Boc-2-piperidineacetic acid chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Boc-2-piperidineacetic acid**

Cat. No.: **B135026**

[Get Quote](#)

An In-depth Technical Guide on the Core Chemical Properties of **1-Boc-2-piperidineacetic acid**

For researchers, scientists, and professionals in drug development, **1-Boc-2-piperidineacetic acid** is a valuable chiral building block. Its structure, featuring a tert-butyloxycarbonyl (Boc) protecting group, provides stability and controlled reactivity, making it a key intermediate in the synthesis of complex molecules, particularly in the development of pharmaceuticals such as analgesics and central nervous system agents.^{[1][2]} This guide provides a comprehensive overview of its chemical properties, experimental protocols, and applications.

Core Chemical and Physical Properties

1-Boc-2-piperidineacetic acid exists as a racemic mixture and as individual (R) and (S) enantiomers. The physical and chemical properties can vary slightly between these forms, particularly their optical rotation.

Property	Value	Data Source(s)
Molecular Formula	C ₁₂ H ₂₁ NO ₄	[1][2][3]
Molecular Weight	243.3 g/mol	[1][2][3]
Appearance	White solid or powder	[1][2]
Melting Point	93-97 °C (for R-enantiomer)	[1]
Boiling Point	373 °C at 760 mmHg	[3]
Density	1.121 g/cm ³	[3]
CAS Number	149518-50-3 (racemic)[3][4]	
	351410-32-7 (R-enantiomer)[1]	
	159898-10-9 (S-enantiomer)[2]	
Purity	≥98% (Assay), ≥99% (NMR), ≥99.0% (HPLC)	[1][2]
Optical Rotation ([α]D ²⁵)	-12 ± 2° (c=1 in MeOH) for (S)-enantiomer	[2]
[α]D -12.0±2°, c = 1.5 in methanol for (S)-enantiomer		
Storage Conditions	≤ -4 °C or 0-8 °C	[1][2][3]

Spectroscopic and Analytical Data

Characterization of **1-Boc-2-piperidineacetic acid** is typically performed using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure. While specific spectra for **1-Boc-2-piperidineacetic acid** are not detailed in the provided results, related structures like 1-Boc-piperidine show characteristic peaks for the Boc group and the piperidine ring protons.[5][6][7]

- Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying functional groups. For this molecule, characteristic absorptions would include a strong C=O stretch from the carboxylic acid and the carbamate of the Boc group, and a broad O-H stretch from the carboxylic acid.
- Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the compound's identity.
- High-Performance Liquid Chromatography (HPLC): HPLC is a key method for assessing the purity of the compound, with results indicating purities of $\geq 99.0\%$.

Applications in Research and Development

1-Boc-2-piperidineacetic acid is a versatile intermediate with significant applications in several areas of chemical and pharmaceutical research:

- Pharmaceutical Synthesis: It serves as a crucial intermediate in the synthesis of various pharmaceuticals, especially for drugs targeting neurological disorders.[\[2\]](#) The piperidine scaffold is a common motif in drugs for the central nervous system.[\[8\]](#)
- Peptide Synthesis: The compound is utilized in the synthesis of peptides, where it can enhance the stability and bioavailability of therapeutic agents.[\[2\]](#)[\[9\]](#)
- Medicinal Chemistry: It is employed in the design of novel analgesics and anti-inflammatory agents.[\[1\]](#)
- Chemical Biology: Researchers use this compound to study receptor interactions and enzyme activities, aiding in drug discovery processes.[\[2\]](#)

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **1-Boc-2-piperidineacetic acid** are proprietary to manufacturers. However, general procedures can be outlined based on standard organic chemistry practices and information from related compound syntheses.

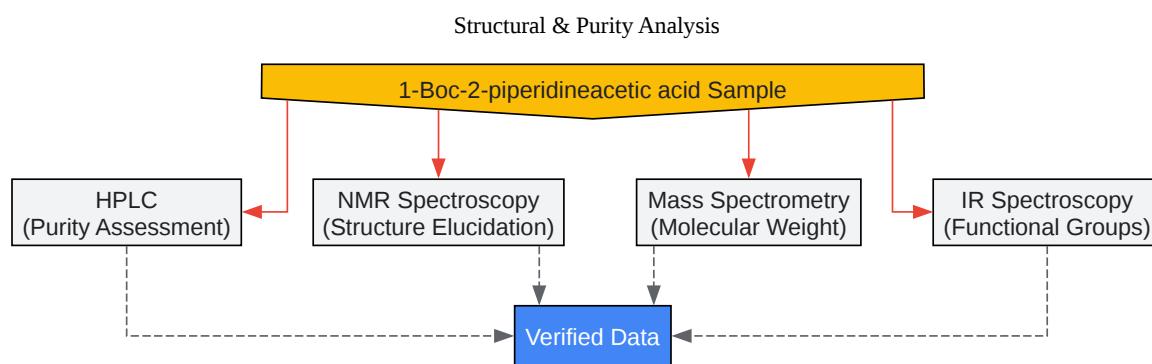
General Synthesis of Substituted Piperidines

The synthesis of functionalized piperidines often starts with a commercially available N-protected precursor. For instance, the synthesis of a related compound, piperidin-2-

ylmethylacetate, involves the debenylation of a protected precursor followed by acetylation.[\[8\]](#) A plausible synthetic route to **1-Boc-2-piperidineacetic acid** could involve the protection of a suitable piperidine derivative, followed by functional group manipulations to introduce the acetic acid moiety.

A general procedure for Boc protection of an amine is as follows:

- Dissolve the amine in a suitable solvent (e.g., dichloromethane).
- Add di-tert-butyl dicarbonate (Boc_2O) and a base (e.g., triethylamine or diisopropylethylamine).
- Stir the reaction at room temperature until completion, monitored by TLC or LCMS.
- Work up the reaction by washing with water and brine.
- Dry the organic phase and remove the solvent under reduced pressure to obtain the Boc-protected product.[\[10\]](#)


Analytical Characterization

High-Performance Liquid Chromatography (HPLC) A general HPLC method for purity analysis would involve:

- Column: A reverse-phase column such as C18.[\[11\]](#)
- Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile with 0.1% formic acid).[\[11\]](#)
- Flow Rate: Typically around 1.0 mL/min.[\[11\]](#)
- Detection: UV detection at an appropriate wavelength.
- Injection Volume: 1 μl .[\[11\]](#)

Visualizations

The following diagrams illustrate a generalized workflow for the synthesis and analysis of **1-Boc-2-piperidineacetic acid**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Cas 149518-50-3,N-Boc-2-piperidineacetic acid | lookchem [lookchem.com]
- 4. 149518-50-3 CAS MSDS (N-Boc-2-piperidineacetic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 1-Boc-piperidine(75844-69-8) 1H NMR spectrum [chemicalbook.com]
- 6. (S)-1-N-Boc-2-methylpiperazine(169447-70-5) 1H NMR [m.chemicalbook.com]
- 7. 1-BOC-Piperazine (57260-71-6) 1H NMR spectrum [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. bocsci.com [bocsci.com]
- 10. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. policija.si [policija.si]
- To cite this document: BenchChem. [1-Boc-2-piperidineacetic acid chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b135026#1-boc-2-piperidineacetic-acid-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com